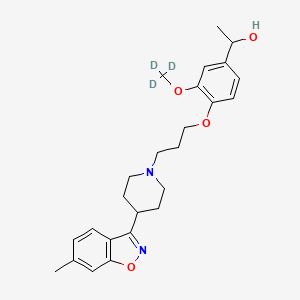
Iloperidone metabolite P88-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iloperidone metabolite P88-d3 is a deuterated labeled version of the active metabolite P88 of iloperidone. Iloperidone is an atypical antipsychotic agent used primarily for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . The deuterated form, P88-d3, is used in scientific research to study the pharmacokinetics and metabolic pathways of iloperidone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone metabolite P88-d3 involves the incorporation of deuterium atoms into the P88 metabolite. This is typically achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Iloperidone metabolite P88-d3 undergoes several types of chemical reactions, including:
Oxidation: The metabolite can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the metabolite into different reduced forms.
Substitution: The metabolite can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may produce deuterated analogs of the original metabolite .
Aplicaciones Científicas De Investigación
Iloperidone metabolite P88-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated metabolite is used to study the absorption, distribution, metabolism, and excretion of iloperidone in the body.
Metabolic Pathway Analysis: Researchers use P88-d3 to investigate the metabolic pathways and identify the enzymes involved in the metabolism of iloperidone.
Drug Development: The compound is used in the development of new antipsychotic drugs by providing insights into the pharmacological properties of iloperidone and its metabolites.
Biological Research: P88-d3 is used to study the biological effects of iloperidone and its metabolites on various cell lines and animal models.
Mecanismo De Acción
The mechanism of action of iloperidone metabolite P88-d3 is similar to that of iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and bipolar disorder. The deuterated form, P88-d3, allows researchers to study the detailed molecular interactions and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Iloperidone: The parent compound from which P88-d3 is derived.
Lurasidone: Another atypical antipsychotic with a similar receptor binding profile.
Risperidone: A widely used antipsychotic with similar pharmacological properties.
Uniqueness
Iloperidone metabolite P88-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help to trace the metabolic pathways more accurately and provide insights into the drug’s behavior in the body .
Propiedades
Fórmula molecular |
C25H32N2O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C25H32N2O4/c1-17-5-7-21-23(15-17)31-26-25(21)19-9-12-27(13-10-19)11-4-14-30-22-8-6-20(18(2)28)16-24(22)29-3/h5-8,15-16,18-19,28H,4,9-14H2,1-3H3/i3D3 |
Clave InChI |
VRIMAMWRQIFZRW-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)CCCOC4=C(C=C(C=C4)C(C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
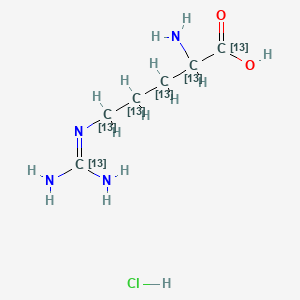
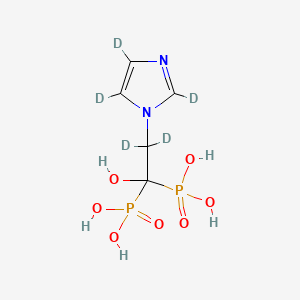
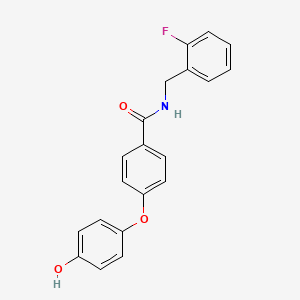
![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
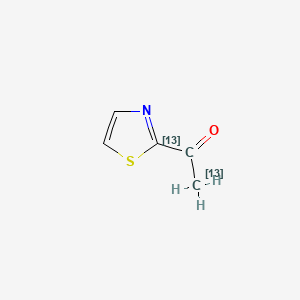
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
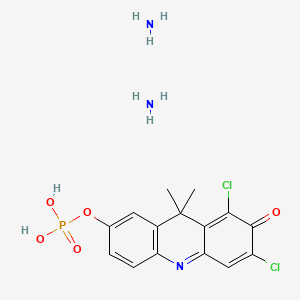

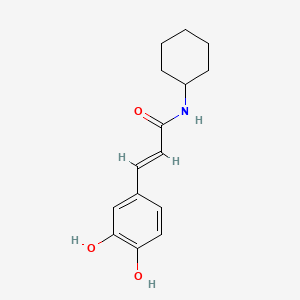
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

